(E)-3-(Isoquinolin-4-yl)acrylaldehyde
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Overview
Description
(E)-3-(Isoquinolin-4-yl)acrylaldehyde is an organic compound that features an isoquinoline ring attached to an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Isoquinolin-4-yl)acrylaldehyde typically involves the reaction of isoquinoline derivatives with aldehydes under specific conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired acrylaldehyde compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Isoquinolin-4-yl)acrylaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of (E)-3-(Isoquinolin-4-yl)acrylic acid.
Reduction: Formation of (E)-3-(Isoquinolin-4-yl)acryl alcohol.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
(E)-3-(Isoquinolin-4-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(Isoquinolin-4-yl)acrylaldehyde involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(2-(Isoquinolin-4-yl)vinyl)benzaldehyde
- (Isoquinolin-4-yl)methanol
- 1-(Isoquinolin-4-yl)ethanone
- 2-(Isoquinolin-4-yl)acetic acid
Uniqueness
(E)-3-(Isoquinolin-4-yl)acrylaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer advantages in terms of selectivity and efficacy in various applications .
Properties
Molecular Formula |
C12H9NO |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(E)-3-isoquinolin-4-ylprop-2-enal |
InChI |
InChI=1S/C12H9NO/c14-7-3-5-11-9-13-8-10-4-1-2-6-12(10)11/h1-9H/b5-3+ |
InChI Key |
ZAGZOIIWVALSBH-HWKANZROSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NC=C2/C=C/C=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C=CC=O |
Origin of Product |
United States |
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